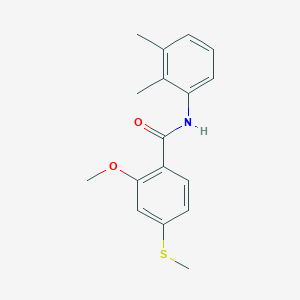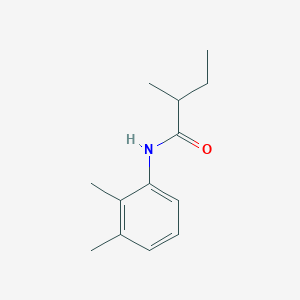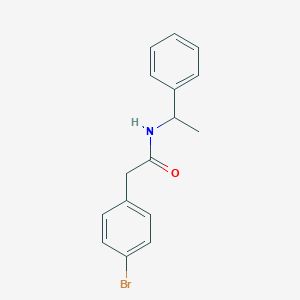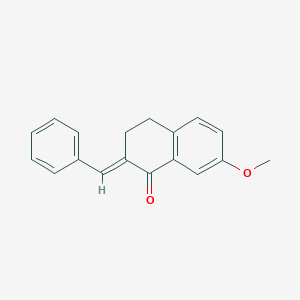
2-benzylidene-7-methoxy-3,4-dihydro-1(2H)-naphthalenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzylidene-7-methoxy-3,4-dihydro-1(2H)-naphthalenone is a chemical compound that belongs to the class of benzylidene tetralones. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a tetralone core with a benzylidene group at the 2-position and a methoxy group at the 7-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylidene-7-methoxy-3,4-dihydro-1(2H)-naphthalenone typically involves the condensation of 7-methoxy-1-tetralone with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group through an aldol condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-benzylidene-7-methoxy-3,4-dihydro-1(2H)-naphthalenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives.
Applications De Recherche Scientifique
2-benzylidene-7-methoxy-3,4-dihydro-1(2H)-naphthalenone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as anticancer and anti-inflammatory effects
Medicine: It is investigated for its potential therapeutic applications, including as an anticancer agent and a fluorescent probe for drug release monitoring
Industry: The compound is used in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2-benzylidene-7-methoxy-3,4-dihydro-1(2H)-naphthalenone involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting cell cycle progression . The compound’s fluorescent properties are due to intramolecular charge transfer (ICT) mechanisms, which involve the movement of electrons within the molecule upon excitation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzylidene-1-tetralone: Similar structure but lacks the methoxy group at the 7-position.
2-Benzylidene-1-indanone: Similar structure but with an indanone core instead of a tetralone core.
2-Benzylidene-1-indenone: Similar structure but with an indenone core.
Uniqueness
2-benzylidene-7-methoxy-3,4-dihydro-1(2H)-naphthalenone is unique due to the presence of the methoxy group at the 7-position, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C18H16O2 |
|---|---|
Poids moléculaire |
264.3g/mol |
Nom IUPAC |
(2E)-2-benzylidene-7-methoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C18H16O2/c1-20-16-10-9-14-7-8-15(18(19)17(14)12-16)11-13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3/b15-11+ |
Clé InChI |
HGRSNNZOANAXRB-RVDMUPIBSA-N |
SMILES isomérique |
COC1=CC2=C(CC/C(=C\C3=CC=CC=C3)/C2=O)C=C1 |
SMILES |
COC1=CC2=C(CCC(=CC3=CC=CC=C3)C2=O)C=C1 |
SMILES canonique |
COC1=CC2=C(CCC(=CC3=CC=CC=C3)C2=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


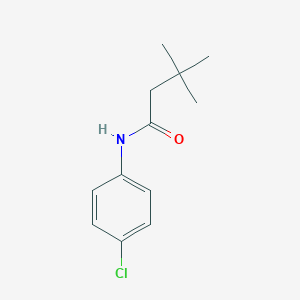
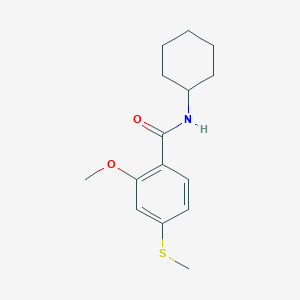
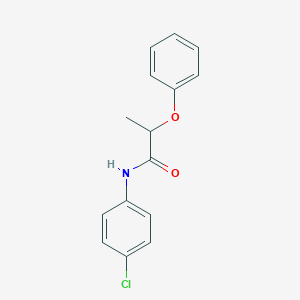
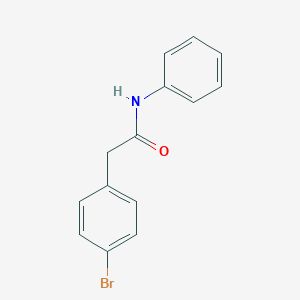
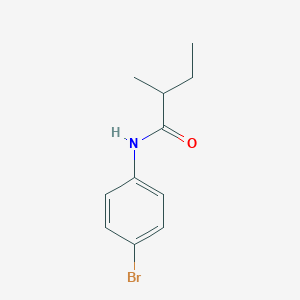

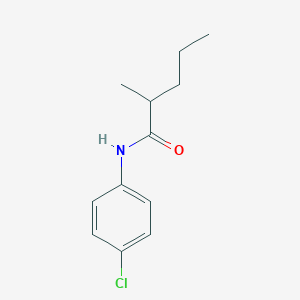
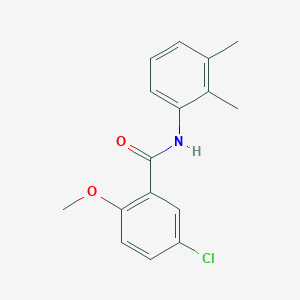
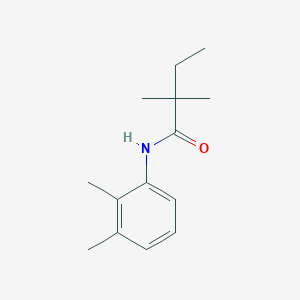
![N-[4-(butan-2-yl)phenyl]-3,3-dimethylbutanamide](/img/structure/B411734.png)
